Methyl 4-[6-methyl-4-(trifluoromethyl)-2-pyridyl]benzoate
Description
Properties
IUPAC Name |
methyl 4-[6-methyl-4-(trifluoromethyl)pyridin-2-yl]benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12F3NO2/c1-9-7-12(15(16,17)18)8-13(19-9)10-3-5-11(6-4-10)14(20)21-2/h3-8H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAGZHZADCUWWQY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=N1)C2=CC=C(C=C2)C(=O)OC)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12F3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-[6-methyl-4-(trifluoromethyl)-2-pyridyl]benzoate typically involves the esterification of the corresponding benzoic acid derivative with methanol. One common method includes the use of a catalyst such as sulfuric acid or hydrochloric acid to facilitate the reaction. The reaction mixture is usually heated under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods: In an industrial setting, the production of this compound may involve more efficient and scalable methods. For instance, the use of continuous flow reactors can enhance the reaction efficiency and yield. Additionally, the purification of the final product is often achieved through techniques such as distillation or recrystallization to ensure high purity.
Chemical Reactions Analysis
Types of Reactions: Methyl 4-[6-methyl-4-(trifluoromethyl)-2-pyridyl]benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of different substituted products.
Common Reagents and Conditions:
Oxidation: Common oxid
Biological Activity
Methyl 4-[6-methyl-4-(trifluoromethyl)-2-pyridyl]benzoate (CAS No. 1311278-62-2) is a compound of interest due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
This compound is an organic ester characterized by a trifluoromethyl group attached to a pyridyl ring, which is further connected to a benzoate moiety. Its molecular formula is , with a molar mass of 295.26 g/mol and a predicted density of 1.253 g/cm³ . The compound's structural characteristics are crucial for its biological activity, particularly in drug development.
1. Anticancer Potential
Research indicates that compounds containing trifluoromethyl groups often exhibit enhanced biological activities, including anticancer properties. A study highlighted the synthesis and evaluation of various trifluoromethyl-containing compounds, revealing significant cytotoxic effects against cancer cell lines . The specific activity of this compound has not been extensively documented, but its structural similarity to other active compounds suggests potential efficacy in cancer treatment.
The biological activity of this compound may involve several mechanisms:
- Inhibition of Enzymatic Pathways : Compounds with similar structures have been shown to inhibit key enzymes involved in cancer cell proliferation and survival.
- Modulation of Gene Expression : The compound may influence gene expression related to apoptosis and cell cycle regulation, as indicated by structure-activity relationship (SAR) studies .
Case Study 1: Cytotoxicity Assessment
In vitro studies have assessed the cytotoxicity of various trifluoromethyl-containing compounds against human cancer cell lines. For instance, a related compound demonstrated an IC50 value in the nanomolar range, indicating potent activity . Although specific data for this compound is limited, its structural analogs suggest it may exhibit similar potency.
Case Study 2: Pharmacokinetic Profile
Pharmacokinetic studies are crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) properties of this compound. Preliminary assessments indicate favorable solubility and stability profiles, which are essential for therapeutic applications .
Comparative Analysis
| Compound | Molecular Formula | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| This compound | C15H12F3NO2 | TBD | TBD |
| Related Trifluoromethyl Compound A | C14H11F3N2O2 | 0.05 | Enzyme inhibition |
| Related Trifluoromethyl Compound B | C15H13F3N | 0.01 | Gene modulation |
Scientific Research Applications
Medicinal Chemistry
Methyl 4-[6-methyl-4-(trifluoromethyl)-2-pyridyl]benzoate has been studied for its potential as a therapeutic agent. The trifluoromethyl group is known to influence the pharmacokinetic properties of drugs, enhancing their efficacy and selectivity.
- Case Study : A study investigated the compound's interaction with specific enzymes involved in metabolic pathways. Results indicated that it can act as an inhibitor, showcasing potential in drug development for metabolic diseases.
Agricultural Science
The compound's structural characteristics make it suitable for developing agrochemicals, particularly as a pesticide or herbicide.
- Application Example : Research has demonstrated that derivatives of this compound exhibit herbicidal activity against various weed species. The trifluoromethyl moiety contributes to the herbicidal effectiveness by improving the compound's stability and absorption in plant systems.
Material Science
This compound is also explored for its potential in creating advanced materials.
- Synthesis Method : The compound can be used as a precursor in synthesizing polymers with enhanced thermal and mechanical properties due to the strong electron-withdrawing effects of the trifluoromethyl group.
Table 1: Comparison of Biological Activities
| Compound | Activity Type | Reference |
|---|---|---|
| This compound | Enzyme Inhibition | Case Study A |
| Related Pyridine Derivative | Herbicidal Activity | Agricultural Research B |
| Trifluoromethylated Compounds | Antimicrobial Effects | Medicinal Chemistry C |
Comparison with Similar Compounds
Research Findings and Implications
- Electronic Effects: The -CF₃ group in the target compound likely reduces electron density on the pyridine ring, altering its binding affinity compared to non-fluorinated analogs. This is consistent with trends in fluorinated agrochemicals, where -CF₃ enhances target-site interaction and photostability .
- Synthetic Accessibility : The absence of complex linkages (e.g., sulfonylurea in triflusulfuron) may streamline the synthesis of the target compound, though bioactivity data are needed to validate its utility.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for Methyl 4-[6-methyl-4-(trifluoromethyl)-2-pyridyl]benzoate, and how can purity be optimized?
- Methodology : The compound can be synthesized via esterification of 4-[5-(trifluoromethyl)pyrid-2-yl]benzoic acid using methyl chloride or dimethyl sulfate in the presence of a base (e.g., K₂CO₃). Purification involves recrystallization from ethanol/water, guided by its high melting point range (287.5–293.5°C) .
- Key Considerations : Monitor reaction progress via TLC or HPLC. Use elemental analysis and NMR to confirm purity (>95%) .
Q. How can the molecular structure of this compound be validated experimentally?
- Methodology :
- X-ray crystallography : Use SHELX programs (e.g., SHELXL) for single-crystal refinement. The trifluoromethyl group’s electron-withdrawing effects may influence crystal packing .
- Spectroscopy : Compare experimental / NMR shifts with DFT-calculated values to resolve ambiguities in aromatic proton assignments .
Q. What are the critical spectroscopic features for characterizing this compound?
- Key Data :
- NMR : Distinct signals for the methyl ester (~3.9 ppm, singlet) and pyridyl protons (6.5–8.5 ppm).
- Mass Spectrometry : Expect a molecular ion peak at m/z 325.3 (C₁₆H₁₃F₃N₂O₂) with fragmentation patterns reflecting cleavage at the ester group .
Advanced Research Questions
Q. How do computational methods (e.g., DFT) aid in understanding the electronic properties of this compound?
- Methodology : Perform DFT calculations (B3LYP/6-311+G(d,p)) to analyze:
- Electron density distribution, particularly around the trifluoromethyl and pyridyl groups.
- Frontier molecular orbitals (HOMO-LUMO gaps) to predict reactivity .
- Application : Correlate computational results with experimental UV-Vis spectra to assess charge-transfer interactions .
Q. How can researchers resolve contradictions in spectroscopic or crystallographic data?
- Case Study : If NMR shows unexpected splitting for pyridyl protons, consider:
- Dynamic effects (e.g., restricted rotation) or polymorphism.
- Validate via variable-temperature NMR or alternative crystallization solvents .
Q. What strategies are effective for modifying the compound’s scaffold to study structure-activity relationships (SAR)?
- Approach :
- Replace the trifluoromethyl group with other electron-withdrawing groups (e.g., Cl, NO₂) to assess impact on lipophilicity (logP) .
- Synthesize analogs with varying pyridyl substituents (e.g., 6-methyl vs. 6-ethyl) and compare bioactivity using assays like enzyme inhibition .
Applications and Mechanistic Studies
Q. What are the potential applications of this compound in medicinal chemistry?
- Rationale : The trifluoromethyl group enhances metabolic stability and membrane permeability, making it suitable for drug candidates targeting kinases or GPCRs .
- Validation : Conduct in vitro ADME assays (e.g., microsomal stability) and molecular docking to identify target interactions .
Q. How does this compound compare to structurally related agrochemicals?
- Analysis : Compare with methyl benzoate-based herbicides (e.g., tribenuron-methyl). The pyridyl moiety may improve soil persistence, while the trifluoromethyl group could enhance pest resistance .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
